(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core, a benzo[d]thiazole moiety, and a dimethylsulfamoyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Difluoro Substituents: The difluoro groups are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Formation of the Benzamide Core: The benzamide core is formed by reacting the benzo[d]thiazole derivative with an appropriate benzoyl chloride in the presence of a base.
Introduction of the Dimethylsulfamoyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the benzamide core, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols, under basic conditions or with the aid of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for the development of new medications.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The dimethylsulfamoyl group may enhance its binding affinity to these targets, while the benzo[d]thiazole moiety could facilitate its entry into cells. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the difluoro substituents, which may affect its biological activity and chemical reactivity.
(E)-4-(N,N-dimethylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide: Similar structure but without the ethyl group, potentially altering its properties.
(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide: Contains only one fluorine atom, which may influence its reactivity and interactions.
Uniqueness
(E)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the combination of its structural features, including the dimethylsulfamoyl group, the ethyl group, and the difluoro substituents. These features collectively contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S2/c1-4-23-16-14(20)9-12(19)10-15(16)27-18(23)21-17(24)11-5-7-13(8-6-11)28(25,26)22(2)3/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFNPCFAQHGQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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